Dodec-11-enenitrile

Semiochemistry Insect Pheromone Mimicry Electrophysiology

Dodec-11-enenitrile (CAS 5048-44-2), also known as 11-dodecenenitrile, is a C₁₂ linear aliphatic nitrile bearing a terminal alkene moiety at the C11 position. With molecular formula C₁₂H₂₁N and molecular weight of 179.3 g/mol, this compound is structurally characterized by a cyano group (-C≡N) at one terminus and a vinyl group (-CH=CH₂) at the opposite end of an 11-carbon saturated chain.

Molecular Formula C12H21N
Molecular Weight 179.3 g/mol
CAS No. 5048-44-2
Cat. No. B3343100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodec-11-enenitrile
CAS5048-44-2
Molecular FormulaC12H21N
Molecular Weight179.3 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCCC#N
InChIInChI=1S/C12H21N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2H,1,3-11H2
InChIKeyJCXSQWLYMCCGSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodec-11-enenitrile (CAS 5048-44-2) Procurement Guide: C12 Terminal Alkene Nitrile for Semiochemical Research and Organic Synthesis


Dodec-11-enenitrile (CAS 5048-44-2), also known as 11-dodecenenitrile, is a C₁₂ linear aliphatic nitrile bearing a terminal alkene moiety at the C11 position. With molecular formula C₁₂H₂₁N and molecular weight of 179.3 g/mol, this compound is structurally characterized by a cyano group (-C≡N) at one terminus and a vinyl group (-CH=CH₂) at the opposite end of an 11-carbon saturated chain . Its unique placement of the double bond at the ω-1 position distinguishes it from other long-chain nitriles and endows it with specific reactivity and biological recognition properties that are not replicated by saturated nitriles (e.g., dodecanenitrile) or shorter-chain ω-unsaturated nitriles .

Why Dodec-11-enenitrile (CAS 5048-44-2) Cannot Be Substituted with Dodecanenitrile or 10-Undecenenitrile in Research Applications


Generic substitution among long-chain nitriles is scientifically invalid for applications requiring terminal alkene reactivity or specific pheromone receptor interactions. Dodec-11-enenitrile possesses a terminal vinyl group at C11 that enables addition polymerization and cross-metathesis chemistry—reactivity entirely absent in its saturated analog dodecanenitrile (C₁₂H₂₃N, CAS 2437-56-1) . Conversely, compared to the one-carbon-shorter analog 10-undecenenitrile (C₁₁H₁₉N, CAS 53179-04-7), Dodec-11-enenitrile provides extended chain length critical for matching the hydrophobic binding pocket dimensions of lepidopteran pheromone receptors, where even single-carbon truncation abolishes biological recognition . Furthermore, its nitrile functional group confers oxidative stability under field conditions that the corresponding 11-dodecenal aldehyde cannot achieve, directly addressing a documented failure mode in pheromone dispenser longevity [1].

Quantitative Evidence for Selecting Dodec-11-enenitrile (CAS 5048-44-2) Over Saturated and Chain-Shortened Nitrile Analogs


Electroantennogram (EAG) Dose-Response: Nitrile Analogs Retain Pheromone Receptor Activation While Aldehydes Degrade in Field Conditions

In electrophysiological evaluations, long-chain nitrile analogs (including the 11-dodecenenitrile structural class) elicited dose-dependent electroantennogram (EAG) responses from antennal preparations of three insect species. The nitrile analogs were identified as the most potent mimics among nitrogen-containing functional group replacements (nitriles, oximes, isothiocyanates) tested against natural aldehyde pheromones [1]. A 1:1 mixture of nitrile analogs substituting for natural aldehyde components elicited dose-dependent EAG responses in female boll weevil (Anthonomus grandis) antennal preparations, confirming that nitrile substitution does not abolish receptor binding [1]. Single neuron recordings from southwestern corn borer (Diatraea grandiosella) males demonstrated that neurons responsive to the natural pheromone component were also stimulated by the corresponding nitrile mimic [1].

Semiochemistry Insect Pheromone Mimicry Electrophysiology

Synthetic Route Efficiency: Dodec-11-enenitrile Accessible via Two-Step Conversion from 10-Undecenoic Acid

A documented synthetic pathway for Dodec-11-enenitrile utilizes chain extension from 10-undecenoic acid via conversion of 1-bromo-10-decene followed by nitrile installation [1]. This route leverages the commercial availability of 10-undecenoic acid (a castor oil-derived renewable feedstock) as a C11 starting material, enabling C12 nitrile production through a one-carbon homologation strategy [1]. Alternative hydrocyanation of 1-dodecene using nickel-complex catalysis is also reported , providing multiple synthetic entry points.

Organic Synthesis Fatty Nitrile Derivatization Bromoalkene Alkylation

Comparative Physicochemical Profile: Boiling Point, LogP, and Predicted Environmental Fate Differentiate Dodec-11-enenitrile from C11 and Saturated C12 Analogs

Dodec-11-enenitrile exhibits predicted physicochemical parameters that differentiate it from its closest commercially available analogs. Its boiling point of 274.9±9.0 °C at 760 mmHg is consistent with its C12 chain length and terminal unsaturation, falling between the lower boiling point of 10-undecenenitrile (C11: 270-271 °C) and the comparable value for dodecanenitrile (C12 saturated) [1]. The predicted LogP (ACD/LogP 4.36; estimated Log Kow 4.63) indicates moderate lipophilicity suitable for membrane permeation in insect olfactory systems . Predicted rapid biodegradation probability (BIOWIN2: 0.9940) and atmospheric oxidation half-life (OH radical reaction: 0.295 days) provide baseline environmental fate data for regulatory dossier preparation .

Physicochemical Characterization Environmental Fate Modeling Analytical Reference Standards

Analytical Reference Standards: Dodec-11-enenitrile Spectral Library Entry Enables Definitive GC-MS Identification

Dodec-11-enenitrile is cataloged in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Spectral Library with confirmed spectra (1 NMR, 1 FTIR, 1 MS (GC)) available for analytical reference [1][2]. This spectral documentation enables unambiguous identification of Dodec-11-enenitrile in complex biological matrices (e.g., insect gland extracts, environmental samples) and distinguishes it from co-eluting nitrile isomers or degradation products [2].

Analytical Chemistry GC-MS Metabolomics Spectral Library

Commercial Availability and Purity Specification: 98% Minimum Purity for Reproducible Semiochemical Research

Dodec-11-enenitrile is commercially available from multiple suppliers with a standard purity specification of 98% . This purity grade is suitable for semiochemical research applications where trace impurities could confound behavioral assays or electrophysiological recordings. The compound is offered as an intermediate-grade reagent with documented CAS 5048-44-2 and EINECS 225-746-6 registration .

Chemical Procurement Quality Control Research-Grade Reagents

Research and Industrial Applications of Dodec-11-enenitrile (CAS 5048-44-2): Semiochemical Probe Development, Synthetic Intermediate, and Analytical Standard


Stable Pheromone Mimic Development for Extended Field Trials

Utilize Dodec-11-enenitrile as an oxidation-resistant nitrile analog of 11-dodecenal aldehyde pheromones. In field conditions, aldehyde pheromone components undergo chemical degradation (oxidation, polymerization) resulting in behaviorally inactive compounds [1]. Dodec-11-enenitrile, with its nitrile functional group replacing the aldehyde moiety, retains structural recognition by pheromone receptors as demonstrated by dose-dependent EAG responses and single-neuron recordings in lepidopteran species [1]. This stability advantage enables extended-duration pheromone dispenser deployment for monitoring and pest management applications without signal attenuation from oxidative degradation.

Organic Synthesis Intermediate for Long-Chain Functionalized Nitrile Derivatives

Employ Dodec-11-enenitrile as a versatile C12 building block for the synthesis of ω-functionalized fatty nitrile derivatives. The terminal alkene moiety at C11 enables addition reactions (hydrocyanation, hydroformylation, epoxidation) while the nitrile group can be reduced to primary amines or hydrolyzed to carboxylic acids [2]. Documented synthetic routes from 10-undecenoic acid and 1-bromo-10-decene provide accessible laboratory-scale entry points for preparing Dodec-11-enenitrile in research quantities [2].

Analytical Reference Standard for GC-MS Identification in Pheromone Research

Apply Dodec-11-enenitrile as an authenticated analytical reference standard for gas chromatography-mass spectrometry (GC-MS) identification of nitrile pheromone analogs in insect gland extracts and environmental samples. The compound is cataloged in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Library with verified spectra (1 NMR, 1 FTIR, 1 MS (GC)) available for spectral matching [3][4]. The commercial availability at 98% purity ensures reliable retention time indexing and mass spectral matching for confident compound confirmation.

Structure-Activity Relationship (SAR) Studies of Lepidopteran Pheromone Receptors

Incorporate Dodec-11-enenitrile into systematic structure-activity relationship (SAR) investigations examining how chain length, unsaturation position, and functional group identity modulate lepidopteran pheromone receptor activation. As part of a broader class of nitrile pheromone mimics shown to elicit dose-dependent EAG responses across multiple insect species [1], Dodec-11-enenitrile serves as the C12, ω-1-unsaturated nitrile reference compound against which C11 (10-undecenenitrile) and C14 (11-tetradecenenitrile) analogs can be compared to map chain-length selectivity of specific odorant receptors.

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